molecular formula C7H6BrN3S B1332802 6-Bromo-2-hydrazino-1,3-benzothiazole CAS No. 37390-63-9

6-Bromo-2-hydrazino-1,3-benzothiazole

Cat. No.: B1332802
CAS No.: 37390-63-9
M. Wt: 244.11 g/mol
InChI Key: YWLCJGPJVPUESW-UHFFFAOYSA-N
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Description

6-Bromo-2-hydrazino-1,3-benzothiazole is a chemical compound with the molecular formula C7H6BrN3S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole typically involves the reaction of 6-bromo-1,3-benzothiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-hydrazino-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups replacing the bromine atom or modifying the hydrazinyl group .

Scientific Research Applications

6-Bromo-2-hydrazino-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-hydrazino-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methyl-1,3-benzothiazole
  • 6-Bromo-2-chlorobenzothiazole
  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

6-Bromo-2-hydrazino-1,3-benzothiazole is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzothiazole derivatives that may lack this functional group or have different substituents .

Biological Activity

6-Bromo-2-hydrazino-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of a hydrazinyl group. This compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7_7H6_6BrN3_3S. The compound features a bromine atom at the 6-position and a hydrazinyl group at the 2-position of the benzothiazole ring. This unique substitution pattern is believed to contribute to its distinct biological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study comparing various benzothiazole derivatives, this compound showed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus32Methicillin16
Escherichia coli64Ampicillin32

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies on various cancer cell lines have shown that this compound induces apoptosis and inhibits cell proliferation. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50_{50} values indicating effective cytotoxicity.

Cell Line IC50_{50} (µM) Reference Drug IC50_{50} (µM)
MCF-710Doxorubicin5
A54915Cisplatin8

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cellular processes such as DNA replication and repair. Preliminary studies suggest that the compound may interfere with topoisomerases and induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A recent study published in the Journal of Chemical Reviews highlighted the effectiveness of benzothiazole derivatives in treating infections caused by resistant bacterial strains. This compound was included in this analysis and demonstrated superior activity compared to traditional antibiotics .
  • Anticancer Research : A clinical trial investigated the effects of various benzothiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed promising anticancer activity through apoptosis induction .

Properties

IUPAC Name

(6-bromo-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLCJGPJVPUESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365942
Record name 6-Bromo-2-hydrazinyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37390-63-9
Record name 6-Bromo-2-hydrazinyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-hydrazinyl-1,3-benzothiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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